Cas no 2413885-99-9 (tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate)

tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate
- 2413885-99-9
- EN300-26666419
- tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate
-
- インチ: 1S/C10H15N3O2S/c1-10(2,3)15-9(14)13-6-7-4-11-8(16)12-5-7/h4-5H,6H2,1-3H3,(H,13,14)(H,11,12,16)
- InChIKey: UHOIIZZALNIVHI-UHFFFAOYSA-N
- ほほえんだ: S=C1N=CC(=CN1)CNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 241.08849790g/mol
- どういたいしつりょう: 241.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 94.8Ų
tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26666419-5.0g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 95.0% | 5.0g |
$4349.0 | 2025-03-20 | |
Enamine | EN300-26666419-0.25g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 95.0% | 0.25g |
$1381.0 | 2025-03-20 | |
Enamine | EN300-26666419-0.05g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 95.0% | 0.05g |
$1261.0 | 2025-03-20 | |
Enamine | EN300-26666419-0.1g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 95.0% | 0.1g |
$1320.0 | 2025-03-20 | |
Enamine | EN300-26666419-5g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 5g |
$4349.0 | 2023-09-12 | ||
Enamine | EN300-26666419-2.5g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 95.0% | 2.5g |
$2940.0 | 2025-03-20 | |
Enamine | EN300-26666419-0.5g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 95.0% | 0.5g |
$1440.0 | 2025-03-20 | |
Enamine | EN300-26666419-1g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 1g |
$1500.0 | 2023-09-12 | ||
Enamine | EN300-26666419-10.0g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 95.0% | 10.0g |
$6450.0 | 2025-03-20 | |
Enamine | EN300-26666419-1.0g |
tert-butyl N-[(2-sulfanylpyrimidin-5-yl)methyl]carbamate |
2413885-99-9 | 95.0% | 1.0g |
$1500.0 | 2025-03-20 |
tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamateに関する追加情報
tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate (CAS No. 2413885-99-9): An Overview of a Promising Compound in Medicinal Chemistry
tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate (CAS No. 2413885-99-9) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by its tert-butyl and sulfanyl functionalities, exhibits a range of biological activities that make it a valuable candidate for further research and development.
The chemical structure of tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate is composed of a tert-butyl group attached to a carbamate moiety, which is further linked to a 2-sulfanylpyrimidine ring. The tert-butyl group provides steric hindrance and enhances the stability of the compound, while the sulfanyl group imparts additional reactivity and bioavailability. The pyrimidine ring, a common motif in many biologically active molecules, contributes to the compound's potential for binding to various biological targets.
Recent studies have highlighted the potential of tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate in various therapeutic areas. One notable application is its use as a prodrug in drug delivery systems. Prodrugs are inactive precursors that are converted into their active forms within the body, often through enzymatic processes. The tert-butyl carbamate group in this compound can be designed to be cleaved by specific enzymes, releasing the active sulfanylpyrimidine derivative at the target site. This approach can enhance the drug's efficacy while reducing systemic side effects.
In addition to its prodrug potential, tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate has shown promising activity in antimicrobial and antiviral applications. The sulfanyl group is known to interact with thiol groups in proteins, which can disrupt essential biological processes in pathogens. Research has demonstrated that compounds with similar structural features have exhibited potent activity against a range of bacteria and viruses, making them attractive candidates for developing new antimicrobial agents.
The pharmacokinetic properties of tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate have also been investigated. Studies have shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The tert-butyl group enhances lipophilicity, which can improve oral bioavailability and tissue penetration. The sulfanyl group, on the other hand, can influence the compound's metabolic stability and clearance rate.
In terms of toxicity, preliminary studies suggest that tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate has a favorable safety profile. However, further research is needed to fully understand its long-term effects and potential interactions with other drugs or biological systems. Ongoing clinical trials are aimed at evaluating the safety and efficacy of this compound in various therapeutic settings.
The synthesis of tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate has been optimized using modern synthetic methods. Key steps include the formation of the tert-butyl carbamate from an appropriate amine precursor and the subsequent coupling with a 2-sulfanylpyrimidine derivative. These reactions are typically carried out under mild conditions using readily available reagents, making the synthesis scalable for industrial production.
In conclusion, tert-butyl N-(2-sulfanylpyrimidin-5-yl)methylcarbamate (CAS No. 2413885-99-9) represents a promising compound with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it an attractive candidate for further research and development as a prodrug, antimicrobial agent, or antiviral compound. Continued investigation into its pharmacological properties and therapeutic potential will likely lead to new advancements in drug discovery and development.
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